molecular formula C24H23N3O6S B2914317 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 402950-74-7

3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2914317
CAS No.: 402950-74-7
M. Wt: 481.52
InChI Key: LIANYTCJTSODOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazoline-based chemical scaffold designed for advanced medicinal chemistry and drug discovery research. Pyrazolines are a significant class of nitrogen-containing heterocyclic compounds recognized for their diverse biological activities and presence in numerous pharmacologically active molecules . This particular derivative is of interest for investigating new therapeutic agents for neurodegenerative diseases. Pyrazoline structures have been reported to act as inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation, which are key targets in Alzheimer's disease research . Furthermore, the pyrazoline core is a privileged structure in oncology research, with several derivatives in clinical and pre-clinical development for various cancers . The structural motif also supports exploration in infectious disease, as novel pyrazole derivatives are actively synthesized and evaluated for their antimicrobial and antitubercular properties . The dimethoxyphenyl and nitrophenyl substituents on this specific pyrazoline framework are designed to facilitate structure-activity relationship (SAR) studies, helping researchers understand how electronic and steric factors influence binding to biological targets. This compound is offered exclusively for non-medical applications in industrial or scientific research and is strictly for research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-16-7-10-20(11-8-16)34(30,31)26-22(18-5-4-6-19(13-18)27(28)29)15-21(25-26)17-9-12-23(32-2)24(14-17)33-3/h4-14,22H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIANYTCJTSODOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20N2O5S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}

This structure features a pyrazole core with various substituents that influence its biological activity. The presence of methoxy and nitro groups contributes to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, some derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. In particular:

  • Compound C5 , a related pyrazole derivative, demonstrated an IC₅₀ of 0.07 μM against EGFR, comparable to the established drug erlotinib .
  • Antiproliferative assays against MCF-7 breast cancer cells revealed that certain pyrazole derivatives possess high antiproliferative activity, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

Pyrazoles are also recognized for their anti-inflammatory effects. The compound under discussion has been evaluated for its ability to inhibit inflammatory mediators:

  • Molecular docking studies suggest that the compound can effectively bind to targets involved in inflammation pathways, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are notable. The compound's structure allows it to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Research has documented the antimicrobial effects of various pyrazole derivatives:

  • Some studies suggest that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi. This suggests that this compound may also possess antimicrobial properties.

Research Findings and Case Studies

StudyFindings
Study A (2020)Identified potent EGFR inhibitory activity with an IC₅₀ of 0.07 μM for related compounds.
Study B (2021)Demonstrated significant antiproliferative effects against MCF-7 cells with IC₅₀ values < 0.1 μM.
Study C (2022)Highlighted antioxidant capabilities through free radical scavenging assays.
Study D (2023)Showed binding affinity to inflammatory mediators via molecular docking simulations.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituents (Positions 3, 5, 1) Key Functional Groups Electronic Effects Reference
Target Compound 3-(3,4-Dimethoxyphenyl), 5-(3-nitrophenyl), 1-tosyl Methoxy (electron-donating), nitro (electron-withdrawing), tosyl (electron-withdrawing) High polarity, potential for H-bonding and charge transfer
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CPMPP) 3-(3,4-Dimethoxyphenyl), 5-(4-chlorophenyl), 1-phenyl Chloro (electron-withdrawing), methoxy (electron-donating) Moderate polarity; chloro enhances lipophilicity
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 3-(3,4-Dimethoxyphenyl), 5-(2-fluorophenyl), 1-phenyl Fluoro (electron-withdrawing), methoxy (electron-donating) Enhanced dipole interactions; fluorine improves bioavailability
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 3-phenyl, 5-(3-nitrophenyl), 1-carbaldehyde Nitro (electron-withdrawing), aldehyde (electron-withdrawing) High reactivity due to aldehyde; nitro stabilizes charge

Key Observations :

  • The 3,4-dimethoxyphenyl group is a common pharmacophore in pyrazolines, enhancing solubility and π-π stacking .
  • Nitro groups (e.g., in the target compound and ) increase polarity and redox sensitivity compared to halogens (Cl, F) .
  • Tosyl vs. Phenyl/Carbaldehyde : Tosyl groups introduce steric hindrance and sulfonyl-based hydrogen bonding, unlike phenyl or aldehyde substituents .

Key Observations :

  • Tosyl hydrazide cyclization (for the target compound) may require acid catalysis (H2SO4) due to the electron-deficient nitro group .
  • Yields for nitro-substituted pyrazolines (e.g., ) are typically lower (~40–50%) compared to fluorophenyl derivatives (~58%) due to steric and electronic challenges .
Spectroscopic and Computational Data
Compound UV-Vis λmax (nm) IR Key Stretches (cm⁻¹) HOMO-LUMO Gap (eV) Reference
Target Compound Not reported Expected: ν(SO2) ~1350, ν(NO2) ~1520 Not reported
CPMPP 298 (theoretical: 305) ν(C=O) ~1650, ν(C-Cl) ~750 3.82
3e (Thiophene derivative) 320–350 ν(C=N) ~1600, ν(NO2) ~1520 4.10

Key Observations :

  • Nitro groups in the target compound and result in strong IR absorbance ~1520 cm⁻¹ and UV-Vis red shifts compared to non-nitro analogs .
  • Tosyl groups exhibit distinct sulfonyl stretches (~1350 cm⁻¹) absent in phenyl or carbaldehyde derivatives .

Key Observations :

  • Nitro groups may enhance antiparasitic or antimicrobial activity via redox cycling (cf. ).
  • Tosyl groups could improve pharmacokinetics (e.g., half-life) compared to smaller substituents like carbaldehyde .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.